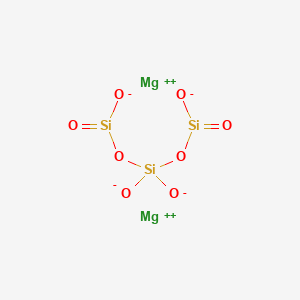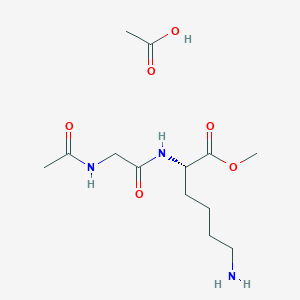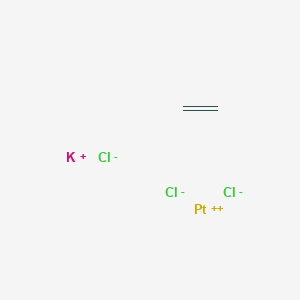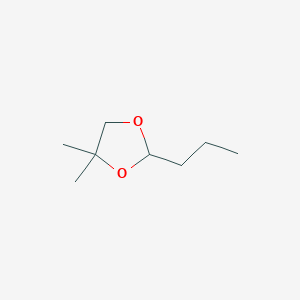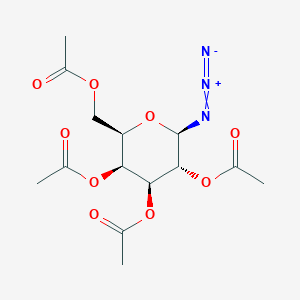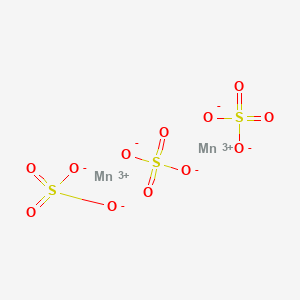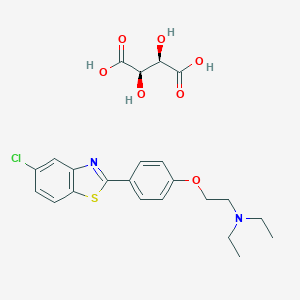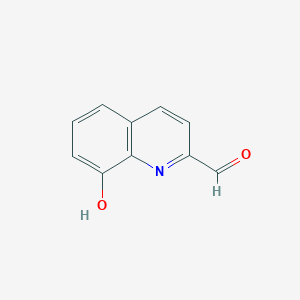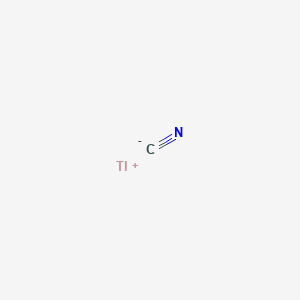
Thallous cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thallous cyanide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is made up of thallium and cyanide, and it has been found to have unique properties that make it useful in a variety of laboratory experiments. In
Aplicaciones Científicas De Investigación
Thallous cyanide has been used in a variety of scientific research applications, including as a reagent in chemical reactions, as a fluorescent probe for imaging studies, and as a potential treatment for certain types of cancer. One of the most promising areas of research for thallous cyanide is in the development of new imaging techniques for cancer diagnosis and treatment.
Mecanismo De Acción
The mechanism of action of thallous cyanide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins within cells. This inhibition can lead to a variety of physiological and biochemical effects, including changes in cell metabolism and cell death.
Efectos Bioquímicos Y Fisiológicos
Thallous cyanide has been found to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and proteins, changes in cell metabolism, and cell death. These effects can be useful in a variety of scientific research applications, particularly in the study of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of thallous cyanide is its unique properties, which make it useful in a variety of laboratory experiments. However, there are also some limitations to its use, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on thallous cyanide, including the development of new imaging techniques for cancer diagnosis and treatment, the study of its potential as a treatment for other diseases, and the exploration of its unique properties for use in a variety of laboratory experiments.
In conclusion, thallous cyanide is a chemical compound that has been studied extensively for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Thallous cyanide has the potential to be a valuable tool in a variety of scientific research applications, particularly in the study of cancer and other diseases.
Métodos De Síntesis
Thallous cyanide can be synthesized through the reaction of thallium(I) sulfate with sodium cyanide. The reaction is typically carried out in an aqueous solution, and the resulting thallous cyanide can be purified through a variety of methods, including recrystallization and filtration.
Propiedades
Número CAS |
13453-34-4 |
|---|---|
Nombre del producto |
Thallous cyanide |
Fórmula molecular |
CNTl |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
thallium(1+);cyanide |
InChI |
InChI=1S/CN.Tl/c1-2;/q-1;+1 |
Clave InChI |
VNJJMQRBCYQGFL-UHFFFAOYSA-N |
SMILES |
[C-]#N.[Tl+] |
SMILES canónico |
[C-]#N.[Tl+] |
Otros números CAS |
13453-34-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



